4-Methoxy-1,3-dioxane
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Overview
Description
4-Methoxy-1,3-dioxane is an organic compound with the molecular formula C5H10O3. It is a six-membered heterocyclic compound containing two oxygen atoms at the 1- and 3-positions and a methoxy group at the 4-position. This compound is part of the broader class of 1,3-dioxanes, which are known for their stability and utility in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound typically involves similar acetalization processes but on a larger scale. The use of efficient catalysts and continuous removal of by-products are crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: LiAlH4, NaBH4
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically produces alcohols .
Scientific Research Applications
4-Methoxy-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,3-dioxane involves its ability to form stable acetal structures, which protect sensitive functional groups during chemical reactions. This stability is due to the formation of a cyclic structure that is resistant to hydrolysis under neutral and basic conditions . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its reactive oxygen atoms .
Comparison with Similar Compounds
1,3-Dioxane: The parent compound without the methoxy group.
1,4-Dioxane: An isomer with oxygen atoms at the 1- and 4-positions.
2,2-Dimethyl-1,3-dioxane: A derivative with two methyl groups at the 2-position.
Uniqueness: 4-Methoxy-1,3-dioxane is unique due to the presence of the methoxy group, which enhances its stability and reactivity compared to its parent compound, 1,3-dioxane. This makes it particularly useful as a protecting group in organic synthesis and as a precursor for more complex molecules .
Properties
CAS No. |
194787-08-1 |
---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
4-methoxy-1,3-dioxane |
InChI |
InChI=1S/C5H10O3/c1-6-5-2-3-7-4-8-5/h5H,2-4H2,1H3 |
InChI Key |
VFILAZAJCMPZTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCOCO1 |
Origin of Product |
United States |
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